molecular formula C26H30N4O3 B10974387 1'-{2-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methoxy]benzoyl}-1,4'-bipiperidine

1'-{2-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methoxy]benzoyl}-1,4'-bipiperidine

Cat. No.: B10974387
M. Wt: 446.5 g/mol
InChI Key: NZDGAOAKHUEVFP-UHFFFAOYSA-N
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Description

1’-{2-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methoxy]benzoyl}-1,4’-bipiperidine is a complex organic compound featuring a 1,2,4-oxadiazole ring, a bipiperidine structure, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-{2-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methoxy]benzoyl}-1,4’-bipiperidine typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the phenyl group: This step often involves the use of phenyl hydrazine or phenyl isocyanate.

    Coupling with bipiperidine: The final step involves the coupling of the oxadiazole derivative with a bipiperidine moiety, often using coupling agents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions: 1’-{2-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methoxy]benzoyl}-1,4’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1’-{2-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methoxy]benzoyl}-1,4’-bipiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 1’-{2-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methoxy]benzoyl}-1,4’-bipiperidine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to, altering their activity.

    Pathways Involved: Depending on the target, the compound can modulate signaling pathways, inhibit enzyme activity, or block receptor-ligand interactions, leading to its biological effects.

Comparison with Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.

    Bipiperidine Derivatives: Compounds with the bipiperidine structure but different functional groups attached.

Uniqueness: 1’-{2-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methoxy]benzoyl}-1,4’-bipiperidine is unique due to its specific combination of the oxadiazole ring, phenyl group, and bipiperidine structure, which may confer distinct biological activities and chemical properties compared to other similar compounds.

This comprehensive overview highlights the significance of 1’-{2-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methoxy]benzoyl}-1,4’-bipiperidine in various fields of research and its potential applications

Properties

Molecular Formula

C26H30N4O3

Molecular Weight

446.5 g/mol

IUPAC Name

[2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]-(4-piperidin-1-ylpiperidin-1-yl)methanone

InChI

InChI=1S/C26H30N4O3/c31-26(30-17-13-21(14-18-30)29-15-7-2-8-16-29)22-11-5-6-12-23(22)32-19-24-27-25(28-33-24)20-9-3-1-4-10-20/h1,3-6,9-12,21H,2,7-8,13-19H2

InChI Key

NZDGAOAKHUEVFP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3OCC4=NC(=NO4)C5=CC=CC=C5

Origin of Product

United States

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